molecular formula C8H7NO3 B1329779 2-(Formylamino)benzoic acid CAS No. 3342-77-6

2-(Formylamino)benzoic acid

Cat. No. B1329779
CAS RN: 3342-77-6
M. Wt: 165.15 g/mol
InChI Key: LLLPDUXGHXIXIW-UHFFFAOYSA-N
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Description

2-(Formylamino)benzoic acid is a chemical compound that can be synthesized through various methods and has the potential to form complexes with metals. It is related to other compounds such as 1,2-bis(formylamino)benzene, which has been found to crystallize in a chiral form, and 2-hydroxy-4-methyl benzoic acid, which can be synthesized from formyl acetone and acetoacetic ester .

Synthesis Analysis

The synthesis of compounds related to 2-(formylamino)benzoic acid involves the condensation of certain precursors

Scientific Research Applications

  • Pharmaceutical Research

    • 2-(Formylamino)benzoic acid is a metabolite of the amino acid phenylalanine .
    • It has been shown to reduce the production of cholesterol .
    • It has a possible therapeutic effect on autoimmune diseases .
  • Materials Research

    • Benzoic acid (BA) derivatives, including 2-(Formylamino)benzoic acid, are extensively employed in co-crystal engineering for materials research .
    • They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
    • Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
    • Among other pressure-induced effects, polymorphic transitions particularly at very low pressure of less than 1–2 GPa is of particular interest in pharmaceutically relevant compounds, as stresses of this magnitude are often encountered in the process of pelletizing/tableting .
    • Using Raman spectroscopic studies and density functional theory (DFT) calculations, the high pressure behaviour of the –OH and –COOH substituted BA derivatives have been studied with a view to understand the influence of weak, non-bonded interactions in BA derivatives .
  • Agricultural Research

    • In a study assessing the phytochemical constituents and antioxidant activities of extracts from Bourbon coffee berries, 2-(Formylamino)benzoic acid was found to be unique to the red fruit (RF) variety .
    • The study identified 579 metabolites belonging to 11 different compound classes, with 317 metabolites differentially accumulated in the four varieties .
    • These differentially accumulated metabolites were majorly classified as flavonoids, organic acids, phenolics, and amino acids and derivatives .
    • The findings from this study could serve as a foundation for the promotion of each variety and provide useful information for coffee improvement programs .
  • Pharmaceutical Testing

    • 2-(Formylamino)benzoic acid is available for pharmaceutical testing .
    • It reduces the production of cholesterol and has been shown to have a possible therapeutic effect on autoimmune diseases .
  • Chemical Research

    • 2-(Formylamino)benzoic acid can be used in the synthesis of various chemical compounds .
    • It can be used as a starting material in the synthesis of benzoic acid derivatives, which have applications in materials research .
  • Chemical Testing

    • 2-(Formylamino)benzoic acid is available for chemical testing .
    • It can be used as a reference standard in analytical chemistry .

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (lungs) through repeated exposure .

properties

IUPAC Name

2-formamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPDUXGHXIXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187059
Record name N-Formylanthranilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(Formylamino)benzoic acid

CAS RN

3342-77-6
Record name Formylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3342-77-6
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Record name N-Formylanthranilic acid
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Record name 3342-77-6
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Record name N-Formylanthranilic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYLANTHRANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name N-FORMYLANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6670418F9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Formylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A toluene (1100 ml) solution of anthranilic acid (205.5 g) and formic acid (170 ml) was heated under reflux for 4.5 hours. After the solution was allowed to cool, hexane was added to crystals deposited. The crystals were collected by filtration and washed with hexane. The resulting crystals were dried at 110° C. under reduced pressure to obtain N-formyl-anthranilic acid (244.0 g, crude product) as white crystals.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
205.5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
C Budeanu, V Sunel, C Ciugureanu, E Loghin - de Chimie, 1982 - hero.epa.gov
SYNTHESIS OF ANTI-TUMOR SUBSTANCES - SYNTHESIS AND STUDY ON THE TOXICITY OF SOME DI-(BETA-CHLOROETHYL)-AMINES ON 2-FORMYLAMINO-BENZOIC …
Number of citations: 2 hero.epa.gov
MJ Li, GF Jiang, W Wang - Metabolites, 2022 - mdpi.com
Holometabolism is a form of insect development which includes four life stages: egg, larva, pupa, and imago (or adult). The developmental change of whole body in metabolite levels of …
Number of citations: 2 www.mdpi.com
SM Liu, JH Li, CF Liu, M Cao, N Wang - Zhong xi yi jie he xue bao …, 2011 - europepmc.org
Objective To study biomarkers and their diversification in healthy people's urine before and after oral administration of Huanglian Jiedu Decoction, a compound Chinese herbal medicine…
Number of citations: 1 europepmc.org
Z Liu, X Xu, Y Shen, Y Hao, W Cui, W Li… - Cell …, 2022 - Wiley Online Library
Objective Chronic heavy drinking causes ethanol‐induced osteoporosis (EIO). The present study aimed to explore the role of GM in EIO. Material and Methods A rat EIO model was …
Number of citations: 7 onlinelibrary.wiley.com
H Wang, C Wang, F Wang, R Niu, W Zhu, X Wu - Scientia Horticulturae, 2019 - Elsevier
Arable land is a limited resource in Hexi Corridor; however, the development of the peach industry in this non-arable land requires backfilling soil from the same area of farmland to …
Number of citations: 4 www.sciencedirect.com
X Cao, M Liu, Y Hu, Q Xue, F Yao, J Sun, L Sun, Y Liu - Lwt, 2021 - Elsevier
Pu-erh tea is one of the most popular beverages in China and Southeast Asia, however, influences from fermentation and storage on its chemical profile and quality are unclear. Thus, …
Number of citations: 18 www.sciencedirect.com
K Amoah, X Dong, B Tan, S Zhang, S Chi… - Frontiers in …, 2022 - frontiersin.org
The intensification of aquaculture to help kerb global food security issues has led to the quest for more economical new protein-rich ingredients for the feed-based aquaculture since …
Number of citations: 4 www.frontiersin.org
Q Wei, W Song, Z Li, Y Pan, X Zhai, B Li, Z Jiao - 2022 - researchsquare.com
Background: Rice false smut (RFS), caused by Ustilaginoidea virens, is widely distributed in major rice-producing regions. Previous studies showed that treating RFS with chelerythrine …
Number of citations: 3 www.researchsquare.com
H Zhang, X Ma, J Xu, P Jin, L Yang, Y Pan, F Yin… - Scientific Reports, 2023 - nature.com
Few studies have provided data on the metabolomics characteristics of metabolic diseases such as hyperuricemia and hyperbilirubinemia in the Tibetan plateau. In the current study, …
Number of citations: 6 www.nature.com
X Li, Y Zhang, Y Yi, Y Shan, B Liu, Y Zhou, X Wang… - LWT, 2022 - Elsevier
The addition of Moringa oleifera Lam. leaves to the raw material for the co-fermentation was a promising way for the novel uses of Moringa oleifera Lam. leaves and the future trend of …
Number of citations: 6 www.sciencedirect.com

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